molecular formula C10H10N4O B015676 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 50427-77-5

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B015676
CAS RN: 50427-77-5
M. Wt: 202.21 g/mol
InChI Key: UBKSUPKIDNXMMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide involves innovative methodologies that enhance its accessibility for further chemical transformations. Notably, a novel and efficient route has been developed, allowing for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through a process featuring a selective Sandmeyer reaction (Bobko et al., 2012). This methodology exemplifies the advances in synthetic strategies aimed at optimizing the production of this compound.

Molecular Structure Analysis

Studies on the molecular structure of derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide reveal intricate details about their configuration and potential for further chemical modifications. The structural elucidation of these compounds, achieved through analytical and spectroscopic data, lays the groundwork for understanding their chemical behavior and reactivity (Hafez et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide underpins its utility in heterocyclic synthesis. It participates in various reactions, yielding a wide range of heterocyclic compounds with significant pharmacological profiles. The compound's ability to undergo reactions with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives is a testament to its versatility and potential for generating bioactive molecules (Hafez et al., 2013).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It serves as a valuable building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

  • Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from this compound show promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

  • Environmental and Biological Applications : A developed Cr3+ membrane sensor based on 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide effectively detects Cr3+ ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).

  • Synthesis of Novel Compounds : Novel synthesis methods using this compound allow for a more versatile and efficient preparation of various derivatives, which could be used in further pharmacological studies (Bobko et al., 2012).

  • Cytotoxic Activity Against Cancer Cells : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine show promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

  • Antibacterial Activity : Certain derivatives of this compound exhibit significant antibacterial activity against pathogenic and opportunistic bacteria, including high activity against MSSA and MRSA clinical isolates (Pitucha et al., 2011).

  • DNA Binding Affinity and Anticancer Effects : Novel 1H-pyrazole-3-carboxamide derivatives demonstrate potential anticancer effects and DNA binding affinity, suggesting DNA as a possible target for these compounds (Lu et al., 2014).

  • Analgesic and Anti-inflammatory Properties : Some derivatives exhibit promising analgesic and anti-inflammatory properties, with mild ulcerogenic potential, making them potential candidates for developing new analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKSUPKIDNXMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274334
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

CAS RN

50427-77-5
Record name 50427-77-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 50427-77-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-phenyl-4-pyrazolecarboxamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9 g of 5-amino-1-phenyl-4-pyrazolecarbonitrile were stirred at 10°-15° C. with 40 ml of concentrated sulphuric acid until all of the solid had dissolved. The mixture was poured on to 150 g of crushed ice and made basic with concentrated ammonia solution. The precipitated product was filtered off and purified by chromatography on silica gel using 5% methanol in ethyl acetate for the elution. There were obtained 5.8 g of 5-amino-1-phenyl-4-pyrazolecarboxamide. A sample recrystallized from water melted at 163°-165° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
HA Zamani, G Rajabzadeh, M Masrornia, A Dejbord… - Desalination, 2009 - Elsevier
Determination of Cr3+ ions in biological and environmental samples by a chromium(III) membrane sensor based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide - ScienceDirect Skip …
A El-Mekabaty - Synthetic Communications, 2014 - Taylor & Francis
… 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide 4 was prepared in good yield from pyrazole derivative 3 using concentrated H 2 SO 4 at 0–5 C (Scheme 1). [ Citation 11 , Citation30-33 ] …
YA Kosheleva, SM Medvedeva, KS Shikhaliev… - Chemistry of …, 2016 - Springer
… Thus, in the current work the reaction of 5-amino-1-phenyl-1H-pyrazole- 4-carboxamide (1) with N-substituted isatins 2a–e was achieved by refluxing equimolar amounts of the starting …
MC Bagley, M Baashen, VL Paddock, D Kipling… - Tetrahedron, 2013 - Elsevier
… A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (18) (0.15 g, 0.74 mmol) in formamide (0.50 mL, 5.6 mmol) was irradiated at 150 C for 45 min in a pressure-rated Pyrex tube (…
M Devarakonda, R Doonaboina, S Vanga… - Medicinal Chemistry …, 2013 - Springer
… The key intermediate 5-amino-1-phenyl-1H-pyrazole-4-carboxamide 2 was obtained by acid hydrolysis of 1-phenyl-4-cyano-5-aminopyrazole 1. The amide derivative 2 was reacted …
A El-Mekabaty - Chemistry of Heterocyclic Compounds, 2015 - Springer
… We have recently reviewed the methods for preparation and the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for the synthesis of …
N Tavakoli‐Hoseini, R Moloudi… - Chinese Journal of …, 2011 - Wiley Online Library
… The reaction was carried out by heating a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1a) (2 mmol), and triethyl orthoacetate (2b) (2.5 mmol) under various amount of the …
IM Salem, SM Mostafa, OI El Sabbagh… - Records of …, 2022 - rpbs.journals.ekb.eg
… Furthermore, synthesis of 1,6diphenylpyrazolo[3,4-d]pyrimidine derivative 20 was carried out via cyclization of 5-amino-1phenyl-1H-pyrazole-4-carboxamide (19) with methyl benzoate …
Number of citations: 1 rpbs.journals.ekb.eg
MHA Al Nabi, HH Mohammed… - Journal of …, 2019 - researchgate.net
… Other cycles [7,8] were synthesized by hydrolysis of [1] with alcoholic solution of KOH" in dry DMF containing concentrated HCl to 5-amino-1-phenyl-1H-pyrazole-4-carboxamide [6], …
Number of citations: 3 www.researchgate.net
A Rahmouni, S Souiei, MA Belkacem, A Romdhane… - Bioorganic …, 2016 - Elsevier
… The treatment of compound 1b in ethanol by a solution of sodium hydroxide affords the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide 2. Thus, the latter readily underwent cyclization …

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